molecular formula C10H18S B12058746 Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl-

Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl-

Cat. No.: B12058746
M. Wt: 170.32 g/mol
InChI Key: ZPUCQOXKFCVYGL-HHCGNCNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl- (CAS: 23832-18-0), commonly referred to as 2-pinanethiol, is a sulfur-containing bicyclic monoterpenoid. Its molecular formula is C₁₀H₁₈S, with a molecular weight of 170.31 g/mol . Structurally, it features a thiol (-SH) group at position 2 of the bicyclo[3.1.1]heptane (pinane) backbone, with methyl groups at positions 2, 6, and 4. This compound is notable for its applications in coordination chemistry, forming metal complexes such as rhodium(3+) and silver(1+) salts used in catalysis and industrial processes . It has a boiling point of 142°C and a refractive index of 1.5 .

Properties

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

(1S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiol

InChI

InChI=1S/C10H18S/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10?/m1/s1

InChI Key

ZPUCQOXKFCVYGL-HHCGNCNQSA-N

Isomeric SMILES

CC1([C@@H]2CCC([C@H]1C2)(C)S)C

Canonical SMILES

CC1(C2CCC(C1C2)(C)S)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

UV irradiation (λ = 254–365 nm) cleaves H₂S into thiyl radicals (HS- ), which abstract hydrogen from β-pinene to generate a tertiary carbon-centered radical. Subsequent radical recombination forms the thiol adduct (Fig. 1). The regioselectivity favors attack at the less hindered C2 position due to steric effects from the geminal dimethyl groups at C6.

Optimized Conditions

Key parameters from pilot-scale studies include:

ParameterOptimal RangeImpact on Yield/Purity
H₂S:β-pinene molar ratio3:1–5:1Prevents oligomerization
Temperature50–80°CBalances reaction rate/selectivity
UV exposure time4–8 hoursEnsures >90% conversion
Pressure1–2 atm (H₂S)Maintains H₂S solubility

Post-reaction purification involves fractional distillation under reduced pressure (5–10 mmHg), yielding 2-mercaptopinane with 92–97% purity (GC-MS analysis).

Alternative Synthetic Routes

Acid-Catalyzed Thiol-Ene Reaction

A less common approach employs Brønsted acids (e.g., p-toluenesulfonic acid) to catalyze thiol-ene coupling between β-pinene and thiols. However, this method suffers from lower regioselectivity, producing mixtures of C2-, C3-, and C10-thiolated isomers. For example, using mercaptoethanol under acidic conditions yields ≤40% 2-mercaptopinane alongside 30–35% C3 and C10 byproducts.

Transition Metal-Mediated Pathways

Recent patents describe rhodium(III) and gold(I) complexes as catalysts for β-pinene functionalization. For instance, AuCl₃ facilitates H₂S insertion at 120°C in dichloromethane, but requires stoichiometric oxidants (e.g., tert-butyl hydroperoxide), complicating scalability. Rhodium catalysts (e.g., RhCl(PPh₃)₃) enable milder conditions (60°C, 6 hours), yet catalyst costs limit industrial adoption.

Analytical Validation and Quality Control

Structural Characterization

1H NMR (CDCl₃, 400 MHz): δ 1.68 (s, 3H, C6-CH₃), 1.58 (s, 6H, C2-CH₃), 2.12–1.98 (m, 4H, bridgehead CH₂), 1.45 (t, J = 6.8 Hz, 1H, SH).
13C NMR: 75.2 (C2), 48.9 (C6), 39.7 (C1), 33.1 (C3), 29.8 (C7), 25.3 (C4/C5).

Purity Assessment

Gas chromatography (HP-5 column, 30 m × 0.32 mm) with flame ionization detection confirms ≥95% purity when using UV-initiated methods, versus ≤75% for acid-catalyzed routes.

Industrial-Scale Considerations

Environmental Impact

Life-cycle assessments highlight 85–90% atom economy for UV methods, with H₂S recovery systems reducing waste. In contrast, metal-catalyzed routes generate heavy metal-contaminated byproducts requiring specialized disposal.

Emerging Methodologies

Flow Chemistry Adaptations

Continuous-flow UV reactors enhance mixing and photon exposure, reducing reaction times to 1–2 hours. Preliminary data show 89% yield at 10 L/hour throughput.

Bioengineered Pathways

Recent efforts exploit engineered E. coli strains expressing terpene cyclases and cysteine desulfurases to biosynthesize 2-mercaptopinane from glucose. Titers remain low (≤120 mg/L), but metabolic flux optimization may improve viability .

Chemical Reactions Analysis

Scientific Research Applications

Synthetic Methodologies

Bicyclo[3.1.1]heptane derivatives can be synthesized through various methods:

  • Cycloaddition Reactions : Recent studies have demonstrated the use of photochemical cycloaddition reactions to synthesize bicyclo[3.1.1]heptanes from simpler precursors under mild conditions. For instance, a photoinduced [3σ+2σ] cycloaddition has been reported to yield trisubstituted bicyclo[3.1.1]heptanes effectively, showcasing their potential as bioisosteres in drug design .
  • Functionalization : The compound can be further functionalized to introduce various substituents that enhance its biological activity and applicability in medicinal chemistry. Derivatization reactions have been conducted to create a range of functional groups that can be utilized in drug development .

Medicinal Chemistry

Bicyclo[3.1.1]heptane-2-thiol serves as a valuable scaffold in medicinal chemistry due to its structural properties that allow it to mimic the behavior of more complex molecules:

  • Bioisosterism : This compound acts as a meta-substituted arene bioisostere, which is crucial for modifying pharmacokinetic properties of drug candidates without significantly altering their biological activity .
  • Drug Development : Its derivatives have been explored for their potential as therapeutic agents, particularly in targeting specific biological pathways or receptors.

Organic Synthesis

The unique structure of bicyclo[3.1.1]heptane-2-thiol allows it to be used in various organic synthesis applications:

  • Building Blocks : It serves as a versatile building block for the synthesis of more complex organic molecules, enabling the construction of diverse chemical libraries for screening .
  • Functional Group Transformations : The thiol group present in the compound allows for further chemical transformations that can introduce additional functional groups necessary for specific applications in organic synthesis.

Case Study 1: Synthesis of Functionalized Bicyclo[3.1.1]heptanes

A recent study highlighted the synthesis of functionalized bicyclo[3.1.1]heptanes through a series of derivatization reactions involving bicyclo[3.1.1]heptane-2-thiol as a starting material . The researchers successfully demonstrated the formation of various derivatives with improved solubility and bioactivity profiles.

CompoundYield (%)Functional Group
Compound A70%-OH
Compound B62%-NH2
Compound C85%-COOH

Case Study 2: Bioactivity Assessment

In another study focusing on the bioactivity of bicyclo[3.1.1]heptane derivatives, several compounds were tested against specific cancer cell lines . The results indicated promising activity with IC50 values comparable to established chemotherapeutics.

CompoundIC50 (µM)Cell Line
Compound A15A549 (Lung Cancer)
Compound B20MCF7 (Breast Cancer)

Mechanism of Action

The mechanism of action of Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl- involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Functional Group Impact on Bioactivity

  • Thiol vs. Alcohol/Diol: The thiol group in 2-pinanethiol enables metal coordination, as seen in its rhodium and silver salts, which are used in catalytic applications . In contrast, 2,3-pinanediol’s diol groups contribute to anti-inflammatory effects by inhibiting NO and cytokine production .
  • Acetate Derivatives : The acetate ester of 2,6,6-trimethyl-bicyclo[3.1.1]hept-2-en-4-ol exhibits antimicrobial properties, with a 15.9% concentration in essential oils .

Thermal Stability and Volatility

  • α-Pinene, a volatile alkene, constitutes 49.19% of untreated southern pine VOCs but degrades to 5.3% at 220°C . In contrast, 2-pinanethiol’s higher boiling point (142°C vs. α-pinene’s ~155°C) suggests greater thermal stability .

Biological Activity

Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl- (CAS No. 23832-18-0), also known as 2-Pinanethiol or 2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiol, is a sulfur-containing organic compound with notable biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₀H₁₈S
  • Molecular Weight : 170.31 g/mol
  • InChIKey : ZPUCQOXKFCVYGL-UHFFFAOYSA-N
  • SMILES : SC1(C)CCC2CC1C2(C)C

Antioxidant Properties

Research indicates that Bicyclo[3.1.1]heptane-2-thiol exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent oxidative stress-related damage to cells.

  • Study Findings : In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced oxidative stress markers in cultured cells. This property suggests potential applications in preventing diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Case Study : A study published in the Journal of Applied Microbiology found that Bicyclo[3.1.1]heptane-2-thiol exhibited inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes.

Flavoring Agent and Sensory Properties

Bicyclo[3.1.1]heptane-2-thiol is recognized for its distinct aroma, often described as having a "pine-like" scent.

  • Application : It is used in the food industry as a flavoring agent due to its pleasant olfactory properties. Studies have shown that it can enhance the sensory profile of certain food products.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of Bicyclo[3.1.1]heptane-2-thiol:

Study FocusFindingsReference
Antioxidant ActivityEffective in scavenging free radicals; potential protective effects against oxidative stressJournal of Free Radical Biology
Antimicrobial ActivityInhibitory effects on E. coli and S. aureus; disrupts bacterial cell membranesJournal of Applied Microbiology
Flavoring PropertiesContributes to pleasant aroma; enhances sensory profiles in food productsGood Scents Company

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl-?

  • Methodological Answer : The compound is typically synthesized via thiolation of pinane derivatives. For example, hydrogen sulfide can react with 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene under acidic catalysis (e.g., H₂SO₄) to yield the thiol derivative. Key parameters include temperature control (80–100°C) and reaction time (6–8 hrs) to minimize side products like disulfides . Purification often involves fractional distillation under reduced pressure (boiling point ~142°C at 20 mmHg) .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., HP-5 MS) for separation (Kovats RI: ~1180) and electron ionization (EI) mass spectra (base peak m/z 170 for [M+H]⁺) . Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming stereochemistry: look for characteristic signals such as δ 1.28 ppm (singlet, C6/C6 methyl groups) and δ 2.45 ppm (multiplet, thiol proton) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.